4-Chloro-2-methoxy-3-pyridinamine
Overview
Description
4-Chloro-2-methoxy-3-pyridinamine is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxy-3-pyridinamine can be synthesized from 4-chloro-2-methoxy-3-nitropyridine through a reduction process. The reaction involves the use of lithium hydroxide monohydrate and stannous chloride in ethyl acetate at 70°C for 2 hours. This is followed by treatment with anhydrous sodium carbonate in lithium hydroxide monohydrate and ethyl acetate at room temperature, maintaining a pH of 9-10 .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring purity, and implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-3-pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation Reactions: Oxidized products may include pyridine N-oxides.
Reduction Reactions: Reduced products may include amines or alcohols.
Scientific Research Applications
4-Chloro-2-methoxy-3-pyridinamine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Research: It may serve as a probe or reagent in biochemical studies.
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxy-3-pyridinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methoxy-2-methylpyridine: Similar in structure but with a methyl group instead of an amino group.
2-Chloro-3-pyridinamine: Lacks the methoxy group, making it less versatile in certain reactions.
Uniqueness
4-Chloro-2-methoxy-3-pyridinamine is unique due to the presence of both chloro and methoxy groups on the pyridine ring, which allows for diverse chemical modifications and applications. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-chloro-2-methoxypyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXOBZYYZRKVDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934180-49-1 | |
Record name | 4-Chloro-2-methoxy-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934180-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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